REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.[C:11]([O:14]C(=O)C)(=O)[CH3:12].[N+:18]([O-])([OH:20])=[O:19]>>[C:11]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:18]([O-:20])=[O:19])[CH2:7][CH2:6][CH2:5]2)(=[O:14])[CH3:12]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled by an ice water bath
|
Type
|
CUSTOM
|
Details
|
remained below 26° C
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with water, Na2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C2CCCC2=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |